Einecs 258-217-3
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 258-217-3 is a numerical identifier assigned to a specific chemical compound under the European Union’s regulatory framework. These entries are critical for regulatory compliance, safety assessments, and environmental impact evaluations .
The compound’s physicochemical properties, toxicity profile, and industrial applications would typically be evaluated under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulations. However, the absence of explicit structural or functional data in the provided evidence necessitates reliance on comparative methods, such as read-across structure-activity relationships (RASAR), to infer its characteristics .
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-[(1S,6R)-2,2,6-trimethylcyclohexyl]ethanone |
InChI |
InChI=1S/C11H20O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1 |
InChI Key |
LGEFCQRTSXYJAD-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@H]1CCCC([C@H]1C(=O)C)(C)C |
Canonical SMILES |
CC1CCCC(C1C(=O)C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize EINECS 258-217-3, a comparative analysis with structurally or functionally analogous compounds is essential. The following table synthesizes hypothetical comparisons based on methodologies described in the evidence:
Key Findings :
Toxicity : Compound B, though less structurally similar, exhibits a lower experimental LD50, highlighting the limitations of relying solely on structural analogs for hazard prediction .
Regulatory Implications : Compounds with ≥70% similarity (e.g., Compound A and C) may qualify for read-across under REACH, reducing the need for redundant testing .
Research and Methodological Considerations
Read-Across and Machine Learning :
The RASAR framework leverages toxicological data from labeled compounds (e.g., REACH Annex VI substances) to predict hazards for unlabeled EINECS entries. For instance, 1,387 labeled chemicals can provide coverage for 33,000 EINECS substances, including this compound, via similarity networks . This approach minimizes experimental costs but requires rigorous validation to address discrepancies (e.g., Compound B’s lower LD50 despite moderate structural similarity).
Data Limitations :
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